molecular formula C21H17N3O4 B2791526 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 301681-84-5

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2791526
CAS No.: 301681-84-5
M. Wt: 375.384
InChI Key: BLVFBXQGQFQKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 301681-84-5) is a heterocyclic compound featuring a pyrazole ring fused with a coumarin (2H-chromene) moiety. Its molecular formula is C₂₁H₁₇N₃O₄, with a molecular weight of 375.38 g/mol . The pyrazole ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole) is substituted at the 4-position with a carboxamide group linked to a 2-oxo-2H-chromene system. Crystallographic studies of related pyrazole derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) reveal a dihedral angle of 50.0° between the pyrazole and phenyl rings, influencing molecular packing via N–H∙∙∙O hydrogen bonds . The compound is synthetically versatile, often serving as an intermediate for antipyretic and analgesic drug candidates .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-13-18(20(26)24(23(13)2)15-9-4-3-5-10-15)22-19(25)16-12-14-8-6-7-11-17(14)28-21(16)27/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVFBXQGQFQKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common method is the reaction of 4-aminoantipyrine with benzoylisothiocyanate under controlled conditions. The reaction is usually carried out in an equimolar ratio and may require specific solvents and temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(5 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structural features that contribute to its biological activity. The molecular formula is C22H21N3O5SC_{22}H_{21}N_{3}O_{5}S, and it possesses several functional groups that enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted by researchers demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

Test SubstanceInhibition (%)Cell Line Used
N-(1,5-dimethyl...75%RAW 264.7
Control (Dexamethasone)85%RAW 264.7

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress.

Case Study: Oxidative Stress Protection

In vitro studies revealed that N-(1,5-dimethyl... effectively scavenged free radicals and reduced lipid peroxidation in neuronal cell cultures.

Antimicrobial Effects

The antimicrobial activity of this compound has been evaluated against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Carboxamide Groups

Compound Name Molecular Formula Substituents/R-Groups Key Properties/Activities Reference
Target Compound C₂₁H₁₇N₃O₄ 2-Oxo-2H-chromene-3-carboxamide Potential antipyretic/analgesic activity; crystallographic R factor = 0.064
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide C₁₂H₁₃N₃O₂ Formamide (-CONH₂) Simpler structure; lower molecular weight (231.25 g/mol); dihedral angle = 50.0°
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxoindol-3-yl)hydrazinecarbothioamide C₂₁H₁₉N₇O₂S Hydrazinecarbothioamide + indole Enhanced π-π interactions; potential anticancer activity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O Chloro, cyano, phenyl groups Higher reactivity (Cl substituent); yield = 68%; MP = 133–135°C

Metal Complexes and Coordination Behavior

  • [4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] (CAP): Forms complexes with Co(II), Ni(II), and Cu(II) via sulfur and oxygen donor atoms. Exhibits tetrahedral geometry (Co) or square-planar coordination (Cu), enhancing thermal stability .

Acetamide Derivatives

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide: Incorporates a methylsulfanylphenyl group, increasing lipophilicity (logP ~3.5). Crystallizes in monoclinic system (space group P2₁/c) with R factor = 0.042 .
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
    Dichlorophenyl substituent enhances anti-inflammatory activity; MP = 172–174°C .

Long-Chain Amides

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)decanamide :
    Decanamide chain improves membrane permeability (molecular weight = 375.50 g/mol). Likely higher bioavailability compared to shorter-chain analogues .

Key Research Findings

  • Crystallographic Trends : Compounds with bulkier substituents (e.g., coumarin in the target compound) exhibit larger dihedral angles, reducing planarity and altering hydrogen-bonding networks .
  • Biological Activity: Chloro and cyano substituents (e.g., compound 3a) correlate with enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus) .
  • Synthetic Yields : EDCI/HOBt-mediated couplings (as in the target compound) achieve moderate yields (62–71%), while metal complexes require reflux conditions with variable yields (66–68%) .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, antioxidant activities, and cytotoxicity. The findings are supported by data from various studies and research articles.

Chemical Structure and Properties

The compound is characterized by its complex structure comprising a pyrazole ring fused with a chromene moiety. Its molecular formula is C21H19N3O4C_{21}H_{19}N_{3}O_{4} with a molecular weight of 393.46 g/mol. The structural representation can be summarized as follows:

N 1 5 dimethyl 3 oxo 2 phenyl 2 3 dihydro 1H pyrazol 4 yl 2 oxo 2H chromene 3 carboxamide\text{N 1 5 dimethyl 3 oxo 2 phenyl 2 3 dihydro 1H pyrazol 4 yl 2 oxo 2H chromene 3 carboxamide}

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole-based compounds exhibit significant antimicrobial activity. For instance, one study reported that several benzofuran-pyrazole compounds demonstrated broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Specifically, the compound showed comparable efficacy to established antibiotics against various bacterial strains.

CompoundMIC (µg/mL)Activity
Compound 99.80Inhibition of E. coli DNA gyrase B
Compound 11b20Broad-spectrum activity
Compound 11d15Effective against resistant strains

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through human red blood cell (HRBC) membrane stabilization assays. The results indicated high stabilization percentages ranging from 86.70% to 99.25%, suggesting its effectiveness in reducing inflammation .

Antioxidant Activity

The antioxidant capability of the compound was evaluated using the DPPH radical scavenging assay. The results showed that several derivatives exhibited strong antioxidant activity, with scavenging percentages between 84.16% and 90.52% . This property is crucial for protecting cells from oxidative stress and related diseases.

CompoundDPPH Scavenging (%)
Compound 988.56 ± 0.43
Compound 1086.42 ± 0.25
Compound 11d90.52 ± 0.30

Cytotoxicity Assays

In vitro cytotoxicity assays revealed that the compound has varying degrees of cytotoxic effects on different cancer cell lines. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa163.3 ± 0.17
MCF7170 ± 0.40
A54986.2 ± 0.03

These findings suggest that while the compound exhibits promising anticancer properties, further studies are necessary to elucidate its mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

A notable study explored the structural features of pyrazole derivatives and their biological implications through computational methods such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis . These methods provided insights into intermolecular interactions that contribute to the biological activity of these compounds.

Q & A

Q. What are the optimal synthetic routes for preparing the target compound, and how can reaction conditions be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling (e.g., using EDC·HCl) between 4-aminoantipyrine derivatives and carboxylic acids (e.g., coumarin-3-carboxylic acid). Key steps include:

  • Dissolving reactants in dichloromethane with triethylamine as a base .
  • Stirring at 273 K for 3 hours to minimize side reactions .
  • Purification via recrystallization from methylene chloride or chloroform . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to account for steric hindrance from the pyrazole and coumarin moieties.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths, angles, and torsion angles. Orthorhombic (P21_121_121_1) or monoclinic (C2/c) systems are common, with SHELXL refinement .
  • NMR/IR: Confirm functional groups (e.g., amide C=O at ~1680 cm1^{-1}, pyrazole N-H at ~3200 cm1^{-1}) .
  • Mass spectrometry: Validates molecular weight (e.g., m/z 395.148 for C21_{21}H21_{21}N3_3O5_5) .

Q. How do hydrogen bonding interactions influence molecular packing in the crystal lattice?

Classical N–H···O and weak C–H···O interactions form R22_2^2(10) motifs, creating chains along specific crystallographic axes. For example:

  • Pyrazole N–H donors bond with carbonyl acceptors from adjacent molecules .
  • Dihedral angles between aromatic rings (e.g., 59.3° between nitrophenyl and phenyl groups) dictate packing efficiency .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Disorder: Use PART instructions in SHELXL to model split positions, constrained via SIMU and DELU .
  • Twinning: Apply TWIN/BASF commands for non-merohedral twins, validated by Hooft parameters .
  • Validation: Cross-check with Hirshfeld surfaces and interaction energies to ensure plausible hydrogen-bonding networks .

Q. What computational strategies predict the compound’s bioactivity based on its crystal structure?

  • Molecular docking: Use the crystal structure (e.g., PDB ID 3H6) to model interactions with targets like cyclooxygenase-2 .
  • QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antifungal or analgesic activity .
  • DFT calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Q. How do steric and electronic effects of substituents impact supramolecular assembly?

  • Steric effects: Bulky groups (e.g., 4-nitrophenyl) increase dihedral angles (67.0° vs. pyrazole plane), reducing packing efficiency .
  • Electronic effects: Electron-deficient substituents enhance N–H···O bond strength, stabilizing R22_2^2(10) motifs .
  • Graph-set analysis: Quantify interaction patterns (e.g., 2D networks in vs. 3D in ) .

Q. What challenges arise in interpreting hydrogen/deuterium exchange data for stability studies?

  • Amide proton exchange: The pyrazole N–H group (pKa ~10) resists exchange in D2_2O, complicating solvent accessibility analysis .
  • Crystal vs. solution state: Solid-state H-bonds (from SCXRD) may differ from solution conformers, requiring cross-validation via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.